3-Amino-6-chloropyridine-2-carboxylic acid

Catalog No.
S810531
CAS No.
866807-27-4
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyridine-2-carboxylic acid

CAS Number

866807-27-4

Product Name

3-Amino-6-chloropyridine-2-carboxylic acid

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

TXGSKLHDWJCBDC-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl

2-Amino-6-chloropyridine-3-carboxylic acid

6-Chloropyridine-3-carboxylic acid

    Scientific Field: Environmental Science

    Application Summary: This compound has been used to study its photolytic and photocatalytic degradation.

    Results or Outcomes: The outcomes of its use would depend on the specific studies it is used in.

2-Chloropyridine

    Scientific Field: Agriculture and Medicine

    Application Summary: 2-Chloropyridine is used in the agricultural business to produce fungicides and insecticides.

    Methods of Application: 2-Choropyridine is made by combining pyridine with chlorine in a single process.

3-Chloropyridine

    Application Summary: 3-Chloropyridine is used as an intermediate in many chemical reactions.

4-Chloropyridine

    Application Summary: 4-Chloropyridine is used as an intermediate in many chemical reactions.

6-Chloropyridine-3-carboxylic acid

    Scientific Field: Agriculture and Environmental Science

    Application Summary: 6-Chloropyridine-3-carboxylic acid is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid and occurs in different environmental matrices.

3-Amino-6-chloropyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a CAS number of 866807-27-4. This compound features an amino group and a carboxylic acid group attached to a chlorinated pyridine ring, making it a versatile building block for various chemical syntheses and applications in medicinal chemistry .

The chemical reactivity of 3-Amino-6-chloropyridine-2-carboxylic acid can be attributed to its functional groups:

  • Amine Group: Can participate in nucleophilic substitution reactions.
  • Carboxylic Acid Group: Can undergo esterification and amidation reactions.
  • Chloro Group: Can be involved in substitution reactions, particularly with nucleophiles.

These functional groups allow for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Research indicates that 3-Amino-6-chloropyridine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of biologically active compounds. The presence of the amino and carboxylic acid groups contributes to its interaction with biological targets .

Several methods have been reported for the synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid:

  • Direct Chlorination: Chlorination of 3-amino-2-pyridinecarboxylic acid using chlorine gas or chlorinating agents.
  • Substitution Reactions: Reacting 6-chloropyridine derivatives with amino acids or amines under controlled conditions.
  • Multi-step Synthesis: Involves the formation of the pyridine ring followed by functionalization at the desired positions.

These methods can be optimized based on yield, purity, and environmental considerations.

3-Amino-6-chloropyridine-2-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides.
  • Research: Utilized in biochemical assays and studies related to pyridine derivatives.

Interaction studies involving 3-Amino-6-chloropyridine-2-carboxylic acid have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's ability to form hydrogen bonds due to its amino and carboxyl groups enhances its interaction with biological macromolecules .

Several compounds share structural similarities with 3-Amino-6-chloropyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-pyridinecarboxylic acidContains an amino group and carboxyl groupLacks chlorine substituent
4-Amino-6-chloropyridineSimilar chlorinated structure but different positionDifferent biological activity profile
5-Chloro-2-pyridinecarboxylic acidChlorinated at a different positionMay exhibit distinct reactivity

These compounds demonstrate variations in their chemical properties and biological activities, highlighting the uniqueness of 3-Amino-6-chloropyridine-2-carboxylic acid within this class.

XLogP3

1.5

Wikipedia

3-Amino-6-chloropyridine-2-carboxylic acid

Dates

Modify: 2023-08-16

Explore Compound Types